molecular formula C24H22N2O3S2 B14243817 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine CAS No. 365430-09-7

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine

Cat. No.: B14243817
CAS No.: 365430-09-7
M. Wt: 450.6 g/mol
InChI Key: VNIRWZVYNRMTMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine is a complex organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions:

    Pyridine Ring Formation: The pyridine ring can be constructed through condensation reactions involving aldehydes or ketones with ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxidation state of certain functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine
  • 4-{4-(3,5-Dimethylphenyl)-2-[4-(ethylsulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine

Uniqueness

The uniqueness of 4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

CAS No.

365430-09-7

Molecular Formula

C24H22N2O3S2

Molecular Weight

450.6 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)-5-(2-methyl-1-oxidopyridin-1-ium-4-yl)-2-(4-methylsulfonylphenyl)-1,3-thiazole

InChI

InChI=1S/C24H22N2O3S2/c1-15-11-16(2)13-20(12-15)22-23(19-9-10-26(27)17(3)14-19)30-24(25-22)18-5-7-21(8-6-18)31(4,28)29/h5-14H,1-4H3

InChI Key

VNIRWZVYNRMTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=[N+](C=C4)[O-])C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.